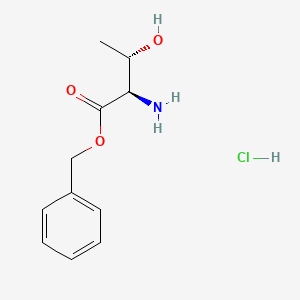

D-Threonine Benzyl Ester Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719950 | |

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-36-6 | |

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of D-Threonine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Threonine Benzyl Ester Hydrochloride. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid D-threonine, commonly utilized in peptide synthesis and pharmaceutical research.[1] Its physical characteristics are crucial for handling, formulation, and analytical method development.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Name | (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride |

| Synonyms | H-D-Thr-OBzl·HCl, D-Thr-OBzl·HCl |

| CAS Number | 75748-36-6 |

| Molecular Formula | C₁₁H₁₅NO₃·HCl[2][3] |

| Molecular Weight | 245.70 g/mol [2][4] |

| Appearance | White to almost white powder or crystal[1][2] |

| Melting Point | 128.0 to 132.0 °C[2] |

| Solubility | Soluble in Ethanol[2] |

| Specific Rotation [α]20/D | +10.0 to +12.0 deg (c=1, EtOH)[2] |

| Purity | ≥98.0% (HPLC)[2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids. The capillary method is a widely accepted technique for this determination.[2][3]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or temperature probe.

-

Sample Preparation :

-

Ensure the this compound sample is completely dry and in a fine powder form.[3][5]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[5]

-

Compact the sample at the bottom of the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[5][6] The packed sample height should be 2-3 mm.[5][6]

-

-

Procedure :

-

Insert the capillary tube into the heating block of the melting point apparatus.[3][5]

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (approximately 15°C below the lower end of the expected range).[5][6]

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5][6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

-

Perform the measurement in triplicate for accuracy.

-

2.2 Solubility Assessment (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[7]

-

Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled environment (e.g., incubator), centrifugation or filtration apparatus, and a quantitative analytical instrument such as HPLC-UV.

-

Procedure :

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., ethanol).[8]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[8]

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the solute.[9]

-

Carefully collect the supernatant (the saturated solution).

-

Dilute an aliquot of the saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.[9]

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[8]

-

2.3 Specific Rotation Measurement (Polarimetry)

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate plane-polarized light.[10]

-

Apparatus : Polarimeter, a specific wavelength light source (typically sodium D-line at 589 nm), polarimeter cell (e.g., 1 dm length), analytical balance, volumetric flask.

-

Procedure :

-

Solution Preparation : Accurately weigh a precise amount of this compound and dissolve it in a specific volume of a suitable solvent (e.g., ethanol for a concentration of 1 g/100 mL).[11]

-

Blank Measurement : Fill the polarimeter cell with the pure solvent (ethanol) and place it in the polarimeter. Zero the instrument to get a baseline reading.[11]

-

Sample Measurement : Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.[4]

-

Place the cell in the polarimeter and measure the observed optical rotation (α).[4][12] The measurement should be performed at a constant temperature (e.g., 20°C).[10]

-

Calculation : Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) Where: α = observed rotation in degrees c = concentration of the solution in g/mL l = path length of the polarimeter cell in decimeters (dm)

-

2.4 Purity Analysis (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.[13]

-

Apparatus : HPLC system with a UV detector, a suitable HPLC column (e.g., C18 reversed-phase), analytical balance, volumetric flasks, and appropriate solvents.

-

Procedure :

-

Mobile Phase Preparation : Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the specific method developed for this compound.

-

Standard and Sample Preparation :

-

Prepare a stock solution of a this compound reference standard of known purity at a specific concentration (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.

-

Prepare the sample solution to be tested at the same concentration.

-

-

Chromatographic Conditions :

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30°C).

-

Set the UV detector to a wavelength where the compound has significant absorbance.

-

-

Analysis :

-

Inject the standard solution to determine its retention time and peak area.

-

Inject the sample solution.

-

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. thinksrs.com [thinksrs.com]

- 3. westlab.com [westlab.com]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. who.int [who.int]

- 8. benchchem.com [benchchem.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. digicollections.net [digicollections.net]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to D-Threonine Benzyl Ester Hydrochloride

This technical guide provides a comprehensive overview of D-Threonine Benzyl Ester Hydrochloride, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Structure

This compound is the hydrochloride salt of the benzyl ester of D-threonine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-threonine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and ease of handling.[1]

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon (C2) and another at the beta-carbon (C3) of the threonine backbone. The stereochemistry is defined as (2R,3S), which is crucial for its specific applications in the synthesis of stereochemically pure molecules.[2][3]

IUPAC Name: benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride[2]

Canonical SMILES: C--INVALID-LINK--OCC1=CC=CC=C1)N">C@@HO.Cl[2]

InChI: InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1[2]

Physicochemical Properties

This compound is typically a white to almost white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | [4][5] |

| Molecular Weight | 245.70 g/mol | [6] |

| CAS Number | 75748-36-6 | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Purity | ≥98.0% (HPLC) | [5] |

| Melting Point | 128.0 to 132.0 °C | |

| Specific Rotation [α]²⁰/D | +10.0 to +12.0° (c=1, EtOH) | |

| Solubility | Soluble in Ethanol | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the esterification of D-threonine with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis from D-Allothreonine

This protocol is adapted from a patented synthesis method.[7]

Materials:

-

D-Allothreonine

-

Benzyl alcohol

-

Thionyl chloride

-

Isopropyl ether

Procedure:

-

Dissolve 10.0 g of D-allothreonine in 50 mL of benzyl alcohol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 30.0 g of thionyl chloride dropwise to the cooled solution.

-

After the addition is complete, heat the reaction mixture to 100°C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the reaction solution with isopropyl ether to precipitate the product.

-

A large amount of white solid, D-allothreonine benzyl ester hydrochloride, will precipitate.

-

Filter the solid and dry it to obtain the final product.

Yield: 17.0 g (96.7%)[7]

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It serves as a crucial building block for the incorporation of D-threonine residues into peptide chains. The protected carboxyl group allows for controlled peptide bond formation.[4]

-

Drug Development: This compound is utilized in the synthesis of novel therapeutic agents.[4] Its applications are noted in the development of drugs targeting neurological disorders, potentially due to its ability to be incorporated into molecules that can cross the blood-brain barrier.[4] It is also a reactant in the preparation of 3-methyl-7-phenylacetamido-O-2-isocephem, a compound with antimicrobial activity.[8]

-

Chiral Synthesis: As a chiral molecule, it is an important starting material for the asymmetric synthesis of complex organic molecules where the specific stereochemistry of the threonine moiety is required.

Spectroscopic Data

While detailed spectroscopic data is not widely available in the public domain, Fourier-transform infrared (FTIR) spectra are available from some sources.[2] For detailed structural elucidation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed. Purity is often reported as ≥98.0% by HPLC.[5]

Handling and Storage

Storage: this compound should be stored in a refrigerator at temperatures between 0-10°C. It is also recommended to store it under an inert gas atmosphere as it may be sensitive to air and heat.

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl D-threoninate--hydrogen chloride (1/1) | C11H16ClNO3 | CID 56973685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Threonine Benzyl Ester | C11H15NO3 | CID 7019772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 1G | Labscoop [labscoop.com]

- 6. L-Threonine Benzyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 8. This compound | 75748-36-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of D-Threonine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for D-Threonine Benzyl Ester Hydrochloride, a crucial protected amino acid derivative in peptide synthesis and drug development. The content herein details two robust methodologies, summarizing key quantitative data and providing explicit experimental protocols.

Introduction

This compound serves as a fundamental building block in the construction of complex peptides and pharmaceutical agents. The protection of the carboxylic acid group as a benzyl ester is a critical strategy to prevent unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling. This document outlines two prevalent and effective methods for its synthesis: the thionyl chloride-mediated esterification and the p-toluenesulfonic acid-catalyzed esterification.

Data Presentation

The following table summarizes the quantitative data for the synthesis of threonine benzyl ester hydrochlorides and related compounds, offering a comparative view of the different methodologies.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Salt Form | Reference |

| D-allothreonine | Thionyl Chloride | Benzyl Alcohol | 0 to 100 | 4 | 96.7 | Hydrochloride | [1] |

| L-Threonine | Thionyl Chloride | Benzyl Alcohol | 0 to 40-60 | 2-4 | N/A | Hydrochloride | [2] |

| D-Alanine | p-Toluenesulfonic Acid | Cyclohexane | Reflux | 4 | 99 | Tosylate | [3] |

| D-Phenylglycine | p-Toluenesulfonic Acid | Cyclohexane | Reflux | 4 | 99 | Tosylate | [3] |

Synthesis Pathways

Two primary pathways for the synthesis of this compound are detailed below.

Pathway 1: Thionyl Chloride-Mediated Esterification

This classic and widely utilized method involves the direct esterification of D-Threonine with benzyl alcohol using thionyl chloride. Thionyl chloride serves a dual role as both a catalyst and a dehydrating agent, facilitating the formation of the ester.[2]

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-Threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This step is exothermic and generates HCl gas, thus it must be performed in a well-ventilated fume hood.

-

Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to 40-60°C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. In a separate flask, add a large volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether. Vigorously stir the cold solvent and slowly add the reaction mixture to precipitate the product.

-

Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the resulting white crystalline solid, this compound, under a vacuum to obtain the final product.

Pathway 2: p-Toluenesulfonic Acid-Catalyzed Esterification

An alternative method employs p-toluenesulfonic acid (TsOH) as a catalyst, with the azeotropic removal of water to drive the reaction to completion. This method avoids the use of the highly reactive and hazardous thionyl chloride.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add D-Threonine (1 equivalent), a molar excess of benzyl alcohol (approximately 5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1.2 equivalents).

-

Azeotropic Distillation: Add a solvent such as cyclohexane to the flask to facilitate the azeotropic removal of water. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is formed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the cyclohexane and excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: Add ethyl acetate to the residue to precipitate the p-toluenesulfonate salt of the benzyl ester. Collect the solid by filtration and wash with ethyl acetate. To obtain the hydrochloride salt, the tosylate salt can be subjected to an ion exchange process, though for many applications in peptide synthesis, the tosylate salt is used directly.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Caption: General workflow for the synthesis of D-Threonine Benzyl Ester salts.

Caption: Step-by-step experimental workflows for the two synthesis pathways.

References

An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride , also known by its synonym L-Threonine benzyl ester hydrochloride, is a protected amino acid derivative with significant applications in the field of synthetic organic chemistry, particularly in peptide synthesis. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary applications based on currently available scientific literature.

Core Properties

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is a white to off-white crystalline solid. Its fundamental role is as a building block in the synthesis of peptides and other complex molecules.[1] The benzyl ester serves as a protecting group for the carboxylic acid functionality of L-threonine, preventing it from participating in unwanted side reactions during peptide bond formation.[1] This protection is crucial for the controlled, stepwise assembly of peptide chains. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 33645-24-8 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [2] |

| Molecular Weight | 245.70 g/mol | [2] |

| Canonical SMILES | C--INVALID-LINK--OCC1=CC=CC=C1)N">C@HO.Cl | |

| InChI | InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9... |

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 128.0 to 132.0 °C | [2] |

| Purity (by HPLC) | >98.0% | |

| Specific Rotation [α]²⁰/D | -10.0° to -12.0° (c=1 in EtOH) | |

| Storage Temperature | 2-8°C, under inert gas | [2] |

| Vapor Pressure | 7.2 x 10⁻⁷ mmHg at 25°C | [2] |

| LogP | 1.94020 | [2] |

| Spectroscopic Data | Details | Reference |

| ¹H NMR Spectrum | Conforms to structure | |

| Infrared Spectrum | Conforms to structure | |

| Mass Spectrometry (Exact Mass) | 245.0818711 | [2] |

Experimental Protocols

Synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

The most common method for the synthesis of this compound is the direct esterification of L-threonine with benzyl alcohol, catalyzed by thionyl chloride (SOCl₂).[1]

Materials:

-

L-Threonine

-

Anhydrous benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or diisopropyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Drying tube (e.g., with calcium chloride)

-

Vacuum filtration apparatus

Procedure: [1]

-

Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and generates HCl gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Precipitation: Add the reaction mixture to a larger volume of cold, anhydrous diethyl ether or diisopropyl ether with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to obtain the final product, (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Caption: General workflow for the synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride. Its primary documented application is as a chiral building block in chemical synthesis.[1]

While L-threonine itself is an essential amino acid with well-characterized metabolic pathways, and other threonine derivatives have been investigated for various therapeutic purposes, this specific benzyl ester hydrochloride has not been the subject of such studies. Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time.

The logical relationship of its primary use is as a protected amino acid in the broader context of solid-phase peptide synthesis (SPPS).

Caption: Logical workflow of Solid-Phase Peptide Synthesis utilizing a protected amino acid.

Conclusion

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is a well-characterized compound with established physical and chemical properties. Its primary utility lies in its role as a protected L-threonine derivative for peptide synthesis. While the synthesis of this compound is well-documented, there is a notable absence of research into its specific pharmacological effects and mechanisms of action. Future research may explore the potential biological activities of this compound, but based on current knowledge, its application is firmly rooted in synthetic chemistry.

References

H-D-Thr-OBzl·HCl molecular weight and formula

An In-depth Technical Guide on H-D-Thr-OBzl·HCl

This guide provides a comprehensive overview of the chemical and physical properties of H-D-Thr-OBzl·HCl (D-Threonine benzyl ester hydrochloride), a key reagent in peptide synthesis and pharmaceutical research.

Chemical Properties and Identification

H-D-Thr-OBzl·HCl is the hydrochloride salt of the benzyl ester of D-threonine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-threonine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Below is a summary of the key quantitative data for H-D-Thr-OBzl·HCl:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1][2] |

| CAS Number | 75748-36-6 | [1] |

| Appearance | White to off-white solid/powder |

Note: The L-isomer, H-L-Thr-OBzl·HCl, has the same molecular formula and weight, but a different CAS number: 33645-24-8[3][2].

Experimental Protocols

As an AI, I have not personally conducted laboratory experiments. However, a general method for the synthesis of Threonine benzyl ester hydrochloride involves the esterification of threonine with benzyl alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂)[4]. This reaction is typically performed in a well-ventilated fume hood due to the exothermic nature and generation of HCl gas[4].

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its key identifiers.

Caption: Key properties of H-D-Thr-OBzl·HCl.

References

A Comprehensive Technical Guide to D-Threonine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a pivotal chiral building block in the fields of organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-threonine, it offers unique stereochemical properties that are instrumental in the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its primary application in peptide synthesis, and an exploration of the broader biological significance of D-threonine.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 75748-36-6 | |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | |

| Molecular Weight | 245.71 g/mol | |

| Appearance | White to Almost white powder to crystal | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 128.0 to 132.0 °C | |

| Specific Rotation [α] | +10.0 to +12.0 deg (c=1, EtOH) | |

| Synonyms | H-D-Thr-OBzl·HCl, D-Threonine benzyl ester HCl | |

| Storage Conditions | 0-8 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-threonine with benzyl alcohol, facilitated by an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl₂), which serves as both the catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

-

D-Threonine

-

Anhydrous Benzyl Alcohol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether or Diisopropyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This reaction is exothermic and generates HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Precipitation: Upon completion, add the reaction mixture dropwise to a larger volume of cold, anhydrous diethyl ether or diisopropyl ether with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with several portions of the cold non-polar solvent to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the resulting white crystalline solid, this compound, under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis

This compound is a crucial building block in peptide synthesis, where the benzyl ester serves as a protecting group for the carboxylic acid functionality of the D-threonine residue. This protection prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds.

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the amino group of this compound can be protected (e.g., with Fmoc or Boc) and then coupled to a growing peptide chain that is attached to a solid support. The benzyl ester protecting the C-terminus is typically removed at the final cleavage step. While H-D-Thr-OBzl·HCl itself is not directly used in standard automated SPPS which requires an N-terminally protected amino acid, it is a key intermediate for the synthesis of such derivatives.

General Peptide Coupling Workflow

The following diagram illustrates a general workflow for incorporating an amino acid, such as a protected D-threonine derivative, into a peptide chain during SPPS.

Caption: A generalized workflow for a single coupling cycle in SPPS.

Biological Significance of D-Threonine

While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids, including D-threonine, are found in various natural sources and exhibit important biological activities. D-threonine is considered an important unnatural amino acid and is utilized as a chiral building block for the synthesis of various pharmaceuticals.

Threonine Metabolism and Signaling Pathways

Threonine, in its L-form, is an essential amino acid involved in numerous metabolic pathways. It can be metabolized to glycine and acetyl-CoA, which are crucial for nucleotide biosynthesis and energy production. L-Threonine also plays a role in signaling pathways that regulate protein synthesis, such as the mTOR pathway. Threonine supplementation has been shown to influence goblet cell development and mucin synthesis in the intestine through the Notch signaling pathway. While these pathways are primarily studied for L-threonine, the introduction of D-threonine-containing peptides into biological systems can have unique effects due to their resistance to proteolytic degradation.

D-Threonine in Drug Development

The use of D-amino acids like D-threonine in peptide-based drug design is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids are generally more resistant to enzymatic degradation, leading to a longer in vivo half-life. This property is highly desirable for developing more effective and stable peptide drugs. D-Threonine's specific stereochemistry can also influence the peptide's conformation, leading to improved binding affinity and selectivity for its target.

Spectroscopic Data

Detailed and interpreted spectroscopic data for this compound are not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the benzyl group protons (in the aromatic region), the methine and methyl protons of the threonine backbone, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the carbons of the threonine backbone.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine hydrochloride, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the free base (C₁₁H₁₅NO₃) and characteristic fragmentation patterns.

Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

This compound is a valuable and versatile chemical entity for research and development in the pharmaceutical and biotechnology industries. Its well-defined stereochemistry and the utility of the benzyl ester as a protecting group make it an essential tool for the synthesis of complex peptides and other chiral molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective application in the design and creation of next-generation therapeutics.

Stereochemical Control in D-Threonine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific synthesis presents a significant challenge due to the presence of two chiral centers, leading to four possible stereoisomers. This technical guide provides a comprehensive overview of the key stereochemical considerations and synthetic strategies for producing enantiomerically pure D-threonine. We delve into enzymatic, chemo-enzymatic, and asymmetric chemical methodologies, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of the stereochemical control inherent in each approach.

Introduction

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. In drug development, the stereochemistry of active pharmaceutical ingredients (APIs) can profoundly influence their efficacy, pharmacokinetics, and toxicity. D-threonine, the (2R, 3S)-enantiomer of threonine, is a vital chiral intermediate for the synthesis of various therapeutic agents.[1][2] Unlike its naturally abundant L-enantiomer, the industrial-scale production of D-threonine is not established through fermentation, necessitating the development of robust and stereoselective synthetic methods.[1][2]

This guide explores the primary strategies for achieving high stereoselectivity in D-threonine synthesis, focusing on:

-

Enzymatic Kinetic Resolution: Leveraging the high stereospecificity of enzymes to separate D-threonine from a racemic mixture.

-

Enzymatic Synthesis: Utilizing enzymes as catalysts for the stereoselective construction of the D-threonine molecule.

-

Chemo-enzymatic Synthesis: A hybrid approach combining the selectivity of enzymes with the versatility of chemical transformations.

-

Asymmetric Chemical Synthesis: Employing chiral catalysts to direct the formation of the desired stereoisomer.

Enzymatic Approaches

Enzymes offer unparalleled stereoselectivity, making them powerful tools for the synthesis of chiral molecules.

Kinetic Resolution of DL-Threonine using Threonine Deaminase

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In the context of D-threonine synthesis, L-threonine deaminase is utilized to selectively deaminate the L-enantiomer, leaving the desired D-enantiomer untouched.

Workflow for Enzymatic Kinetic Resolution of DL-Threonine:

Caption: Workflow of D-Threonine production via kinetic resolution of DL-threonine.

Quantitative Data:

| Method | Substrate | Enzyme | Enantiomeric Excess (ee) | Yield | Reference |

| Enzymatic Kinetic Resolution | DL-Threonine | L-Threonine Deaminase | >99% for D-Threonine | ~50% | [3] |

Experimental Protocol: Kinetic Resolution using L-Threonine Deaminase

-

Enzyme Preparation: A crude enzyme solution of L-threonine deaminase from a suitable microbial source (e.g., E. coli) is prepared.[4]

-

Reaction Setup: A solution of DL-threonine is prepared in a buffered aqueous solution (e.g., 100 mM HEPES, pH 7.5).[5]

-

Enzymatic Reaction: The L-threonine deaminase solution is added to the DL-threonine solution. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the disappearance of L-threonine or the formation of α-ketobutyrate.

-

Work-up and Purification: Upon completion, the enzyme is denatured and removed (e.g., by heat treatment or precipitation). The resulting solution, enriched in D-threonine, is then subjected to purification steps such as ion-exchange chromatography to isolate pure D-threonine.[3]

Synthesis using D-Threonine Aldolase

D-Threonine aldolase catalyzes the reversible aldol addition of glycine and an aldehyde. By using acetaldehyde as the aldehyde substrate, D-threonine can be synthesized directly.

Signaling Pathway for D-Threonine Aldolase Synthesis:

Caption: Enzymatic synthesis of D-threonine using D-threonine aldolase.

Quantitative Data:

| Method | Substrates | Enzyme | Diastereomeric Ratio (D-threo:D-allo) | Reference |

| Enzymatic Aldol Addition | Glycine, Acetaldehyde | D-Threonine Aldolase | Varies with reaction conditions | [6] |

Experimental Protocol: Synthesis using Recombinant D-Threonine Aldolase

-

Enzyme Expression and Purification: The gene encoding D-threonine aldolase from a source such as Xanthomonas oryzae is cloned and overexpressed in a suitable host like E. coli. The recombinant enzyme is then purified.[6]

-

Reaction Setup: A reaction mixture is prepared containing glycine, acetaldehyde, pyridoxal-5'-phosphate (PLP) as a cofactor, and a suitable buffer (e.g., MES-NaOH buffer, pH 6.0).[7]

-

Enzymatic Reaction: The purified D-threonine aldolase is added to the reaction mixture, and the reaction is incubated at an optimized temperature (e.g., 50°C).[7]

-

Reaction Monitoring: The formation of D-threonine and its diastereomer, D-allo-threonine, is monitored using techniques like HPLC.

-

Product Isolation: The reaction is quenched, and the products are isolated and purified, often involving chromatographic separation of the diastereomers.

Chemo-enzymatic Synthesis from L-Threonine

This approach combines the stereoselectivity of enzymes with classical organic reactions to convert the readily available L-threonine into D-threonine. A key strategy involves the enzymatic conversion of L-threonine to D-allothreonine, followed by a chemical inversion of the hydroxyl group's stereochemistry.

Workflow for Chemo-enzymatic Synthesis of D-Threonine:

Caption: Chemo-enzymatic pathway for D-threonine synthesis from L-threonine.

Quantitative Data:

| Step | Starting Material | Reagents/Enzymes | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Enzymatic Conversion | L-Threonine | Amino acid racemase, L-threonine deaminase | D-allothreonine | >99% | 40.3% | [8] |

| Chemical Conversion (Overall) | D-allothreonine | 1. EtOH, HCl; 2. BzCl; 3. SOCl2; 4. HCl (aq) | D-Threonine | >99% | 77.6% | [8] |

Experimental Protocol: Chemo-enzymatic Synthesis

-

Enzymatic Conversion to D-allothreonine:

-

L-threonine is treated with an amino acid racemase to generate a mixture of L-threonine and D-allothreonine.[8]

-

L-threonine deaminase is then added to selectively convert the remaining L-threonine into easily removable byproducts (α-ketobutyrate and ammonia).[8]

-

D-allothreonine is purified from the reaction mixture.[8]

-

-

Esterification: D-allothreonine is esterified, for example, by reacting with ethanol in the presence of a strong acid catalyst (e.g., HCl gas).[8]

-

Amino Group Protection: The amino group of the D-allothreonine ester is protected, for instance, with a benzoyl group using benzoyl chloride.[8]

-

Stereochemical Inversion and Cyclization: The protected D-allothreonine ester is treated with thionyl chloride (SOCl₂). This reagent facilitates an intramolecular cyclization to form an oxazoline intermediate, which crucially proceeds with inversion of configuration at the hydroxyl-bearing carbon.[8]

-

Hydrolysis and Deprotection: The oxazoline intermediate is hydrolyzed under acidic conditions (e.g., aqueous HCl) to open the ring and remove the protecting groups, yielding D-threonine.[8]

Asymmetric Chemical Synthesis: Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in-situ racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. In the synthesis of D-threonine, this has been successfully applied to the asymmetric hydrogenation of 2-acylamino-3-oxobutyrates.

Logical Relationship in Dynamic Kinetic Resolution:

Caption: Principle of dynamic kinetic resolution for D-threonine synthesis.

Quantitative Data:

| Method | Substrate | Catalyst | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Overall Yield | Reference |

| Asymmetric Hydrogenation (DKR) | Racemic methyl 2-acylamino-3-oxobutyrate | (-)-CHIRAPHOS-Ru | 99% for D-threonine | High (syn selective) | 26-34% | [3] |

Experimental Protocol: Dynamic Kinetic Resolution via Asymmetric Hydrogenation

-

Substrate Synthesis: The starting material, a racemic 2-acylamino-3-oxobutyrate, is synthesized from the corresponding acetoacetate.[3]

-

Asymmetric Hydrogenation:

-

The racemic substrate is dissolved in a suitable solvent (e.g., methanol).

-

A chiral ruthenium or rhodium catalyst, such as one based on the CHIRAPHOS or BINAP ligands, is added.[3]

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere. The conditions (pressure, temperature) are optimized for the specific catalyst and substrate.

-

-

Hydrolysis and Isolation:

-

After the reaction is complete, the catalyst is removed.

-

The resulting protected threonine derivative is hydrolyzed (e.g., with acid) to remove the protecting groups.

-

D-threonine is then isolated and purified, for example, by treatment with propylene oxide followed by crystallization.[3]

-

Conclusion

The stereoselective synthesis of D-threonine is a multifaceted challenge that can be addressed through a variety of sophisticated chemical and biological methods. Enzymatic approaches, particularly kinetic resolution with L-threonine deaminase, offer exceptional enantioselectivity but are inherently limited to a 50% theoretical yield. Direct enzymatic synthesis using D-threonine aldolase is promising but requires careful control to manage diastereoselectivity. Chemo-enzymatic strategies provide an elegant route from the abundant L-threonine, leveraging the strengths of both biocatalysis and traditional organic synthesis to achieve high stereochemical purity. For large-scale production, asymmetric chemical methods like dynamic kinetic resolution via hydrogenation present a powerful option, with the potential for high yields and excellent enantiocontrol, provided that efficient catalysts are employed. The choice of the optimal synthetic route will depend on factors such as scale, cost, and the desired level of stereochemical purity. The detailed protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in making informed decisions for the efficient and stereocontrolled synthesis of D-threonine.

References

- 1. benchchem.com [benchchem.com]

- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

D-Threonine: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-threonine, a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent chirality, possessing two stereocenters at the α- and β-positions, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and natural product chemistry. This guide provides a comprehensive overview of the applications of D-threonine, complete with detailed experimental protocols, quantitative data, and graphical representations of key synthetic and biological pathways.

Core Concepts in the Application of D-Threonine

The synthetic utility of D-threonine is rooted in its well-defined stereochemistry, which can be strategically transferred to target molecules. The presence of both an amino and a hydroxyl group provides multiple points for chemical modification and the introduction of various protecting groups, allowing for regioselective reactions. Common transformations of D-threonine include its conversion into chiral aldehydes, ketones, and other key intermediates, which serve as foundational components for the construction of more complex molecular architectures.

Applications of D-Threonine in the Synthesis of Bioactive Molecules

D-threonine has been successfully employed as a chiral precursor in the total synthesis of several natural products and as a key component in the development of novel therapeutic agents. Its applications span from the synthesis of antibacterial β-lactams to complex macrocyclic anticancer agents.

Synthesis of Chiral β-Lactams

The β-lactam ring is a core structural motif in a wide range of antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the synthesis of β-lactams. Chiral auxiliaries are often employed to control the stereochemistry of the newly formed stereocenters. D-threonine can be used to generate chiral imines or ketene precursors, thereby directing the stereochemical outcome of the cycloaddition.

Experimental Protocol: Synthesis of a Chiral β-Lactam via Staudinger Reaction

A representative protocol for the synthesis of a chiral β-lactam starting from a D-threonine-derived imine is outlined below. The reaction involves the in-situ generation of a ketene from an acid chloride, which then undergoes a cycloaddition with the chiral imine.

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Imine Formation | D-threonine methyl ester, Benzaldehyde, MgSO4, DCM | Room Temp | 12 | >95 | N/A |

| Staudinger Cycloaddition | Chiral Imine, Triethylamine, Phenylacetyl chloride, DCM | 0 to Room Temp | 8 | 75 | 90:10 |

Methodology:

-

Imine Formation: To a solution of D-threonine methyl ester (1.0 eq) in dichloromethane (DCM), anhydrous magnesium sulfate (2.0 eq) and benzaldehyde (1.1 eq) are added. The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

-

Staudinger Cycloaddition: The crude imine is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of a solution of phenylacetyl chloride (1.2 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.

Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis and are also found in some natural products. D-threonine can be readily converted into chiral amino alcohols, which are key precursors for the synthesis of oxazolines.

Experimental Protocol: Synthesis of a Chiral Oxazoline from D-Threoninol

This protocol describes the synthesis of a chiral oxazoline from D-threoninol and benzonitrile.

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Oxazoline Formation | D-Threoninol, Benzonitrile, ZnCl2 | 100 | 24 | 85 | >99 |

Methodology:

A mixture of D-threoninol (1.0 eq), benzonitrile (1.5 eq), and anhydrous zinc chloride (0.1 eq) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral oxazoline.

Synthesis of D-Threoninol

D-threoninol is a valuable chiral building block that can be easily prepared by the reduction of D-threonine.

Experimental Protocol: Reduction of D-Threonine to D-Threoninol

This protocol details the reduction of the carboxylic acid functionality of D-threonine using a borane-dimethyl sulfide complex.

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | D-Threonine, Borane-dimethyl sulfide complex, THF | 0 to Reflux | 6 | 92 |

Methodology:

To a suspension of D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq) dropwise. The mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol three times. The resulting solid is recrystallized from a mixture of methanol and diethyl ether to afford pure D-threoninol.

Total Synthesis of Legionaminic Acid

D-threonine has been utilized as a chiral starting material in the total synthesis of legionaminic acid, a nine-carbon sugar found on the surface of pathogenic bacteria like Legionella pneumophila.[1][2][3] The synthesis leverages the stereocenters of D-threonine to establish the stereochemistry of the final product.

A simplified workflow for the synthesis of a key intermediate of Legionaminic Acid from D-threonine is depicted below.

Caption: Synthetic workflow from D-Threonine to a key Legionaminic Acid intermediate.

Total Synthesis of Epothilones

Epothilones are a class of potent anticancer agents that function by stabilizing microtubules. D-threonine has been used as a chiral source for the synthesis of fragments of these complex macrolides. The inherent stereochemistry of D-threonine is used to set key stereocenters in the epothilone backbone.

Biological Signaling Pathways

The compounds synthesized from D-threonine often exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.

Mechanism of Action of Epothilone D

Epothilone D, like other members of the epothilone family, exerts its cytotoxic effects by interfering with microtubule dynamics.[4][5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The signaling pathway for epothilone-induced apoptosis is illustrated below.

Caption: Mechanism of action of Epothilone D leading to apoptosis.

Epothilone D binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[7][8] This stabilization of microtubules disrupts the normal dynamic instability required for the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4][9][10]

Role of Legionaminic Acid in Pathogenesis

Legionaminic acid is a component of the lipopolysaccharide (LPS) on the outer membrane of Legionella pneumophila.[7] This bacterial surface sugar is thought to play a role in the bacterium's ability to evade the host immune system and establish an infection. By mimicking host sialic acids, legionaminic acid may help the bacteria to avoid recognition by host immune cells.

The logical relationship in the pathogenesis involving legionaminic acid is shown below.

Caption: Role of Legionaminic Acid in the pathogenesis of Legionella pneumophila.

Conclusion

D-threonine is a powerful and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and functional groups provide a reliable platform for the asymmetric synthesis of a diverse range of biologically active molecules. The examples provided in this guide highlight its utility in the synthesis of pharmaceuticals and complex natural products. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like D-threonine in modern drug discovery and development is set to increase even further.

References

- 1. Total synthesis of legionaminic acid as basis for serological studies :: MPG.PuRe [pure.mpg.de]

- 2. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of legionaminic acid as basis for serological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Legionella pneumophila, a Rosetta stone to understanding bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical basis for benzyl ester protection of amino acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of using benzyl esters for the protection of the carboxylic acid functionality of amino acids. This strategy is a cornerstone in peptide synthesis and the broader field of organic chemistry. This document details the underlying chemical principles, reaction mechanisms, experimental protocols, and stability considerations.

Core Principles of Benzyl Ester Protection

The benzyl ester protecting group is a widely utilized tool in organic synthesis, particularly in the context of peptide chemistry, for the temporary masking of carboxylic acid groups. Its utility stems from a favorable balance of stability under a range of reaction conditions and its selective removal under specific, mild conditions. This orthogonality is crucial in multi-step syntheses where other protecting groups are present.

The primary advantages of employing benzyl esters for amino acid protection include:

-

Stability: Benzyl esters are robust and stable under various conditions, including mildly acidic and basic environments, which allows for the selective removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the benzyl ester.

-

Selective Removal: The benzyl ester group can be selectively and cleanly removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups.[1] Alternatively, strong acids like hydrobromic acid in acetic acid can be employed for cleavage.

-

Crystallinity: Many amino acid benzyl esters are crystalline solids, which facilitates their purification and handling.

Mechanism of Protection: Fischer-Speier Esterification

The most common method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of an amino acid with benzyl alcohol. A strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is used to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by benzyl alcohol.[2][3] The reaction is driven to completion by the removal of water, often through azeotropic distillation with a solvent like toluene or cyclohexane.[1]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the amino acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the newly formed ester.

Caption: Mechanism of Fischer-Speier Esterification.

Mechanism of Deprotection

Catalytic Hydrogenolysis

The most common and mildest method for the deprotection of benzyl esters is catalytic hydrogenolysis.[4] This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[5] The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or cyclohexene. The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free carboxylic acid and toluene as a byproduct.

The simplified mechanism involves:

-

Adsorption: The benzyl ester and hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Cleavage: The benzylic C-O bond is cleaved, and the resulting fragments react with adsorbed hydrogen atoms.

-

Desorption: The deprotected amino acid and toluene are desorbed from the catalyst surface.

Caption: Catalytic Hydrogenolysis Deprotection Workflow.

Acidic Cleavage

An alternative method for benzyl ester deprotection is treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA). This method is typically used when the substrate contains functional groups that are sensitive to catalytic hydrogenation. The mechanism involves the protonation of the ester oxygen followed by nucleophilic attack by the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the cleavage of the C-O bond.

Quantitative Data

The efficiency of benzyl ester protection and deprotection can be influenced by the specific amino acid, reaction conditions, and catalyst used.

Table 1: Benzyl Esterification of Various Amino Acids

| Amino Acid | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Alanine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| Phenylalanine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| Valine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| Leucine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| Methionine | p-TsOH | Cyclohexane | Overnight | ~60 | [1] |

| Proline | p-TsOH | Me-THF | 4 | >95 |

Table 2: Catalytic Hydrogenolysis of Benzyl Esters

| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-Ala-OBn | 10% Pd/C | H₂ (balloon) | Methanol | 2 | >95 | [5] |

| H-Thr-OBzl·HCl | 10% Pd/C | Ammonium Formate | Methanol | 1-3 | High | [6] |

| Z-Ala-MeLeu-OBn | 10% Pd/C | H₂ | Acetic Acid | 2 | >90 | [7] |

| Various Benzyl Esters | 5% Pd/C | H₂ (10 bar) | THF/tBuOH/PBS | 0.5-2 days | 73-86 | [2] |

Experimental Protocols

Protocol 1: Benzyl Esterification of an Amino Acid (Fischer-Speier Method)

Materials:

-

Amino Acid (1.0 eq)

-

Benzyl alcohol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amino acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

-

Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: Catalytic Hydrogenolysis of a Benzyl-Protected Amino Acid

Materials:

-

Benzyl-protected amino acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol

-

Hydrogen gas (balloon)

-

Celite

Procedure:

-

Dissolve the benzyl-protected amino acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5-10 minutes.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amino acid.

Side Reactions and Mitigation Strategies

Racemization

A potential side reaction during the esterification of amino acids is racemization, especially under harsh conditions (e.g., high temperatures, prolonged reaction times, or the use of certain solvents like toluene).[1] The susceptibility to racemization is dependent on the amino acid side chain.

Mitigation Strategies:

-

Use of milder reaction conditions.

-

Employing solvents like cyclohexane instead of toluene.[1]

-

Careful monitoring of the reaction to avoid unnecessarily long reaction times.

Catalyst Poisoning

During catalytic hydrogenolysis, the catalyst can be poisoned by certain functional groups, particularly sulfur-containing amino acids like cysteine and methionine. This can lead to sluggish or incomplete reactions.

Mitigation Strategies:

-

Use of a higher catalyst loading.

-

Employing more robust catalysts like Pearlman's catalyst (Pd(OH)₂/C).

-

Addition of additives to sequester the poisoning species.

Conclusion

The benzyl ester is a versatile and reliable protecting group for the carboxylic acid functionality of amino acids. Its stability under a wide range of conditions and its selective removal via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and other areas of organic chemistry. A thorough understanding of the underlying reaction mechanisms, optimization of reaction conditions, and awareness of potential side reactions are crucial for the successful application of this protection strategy. This guide provides the foundational knowledge and practical protocols to effectively utilize benzyl ester protection in research and development settings.

References

- 1. air.unimi.it [air.unimi.it]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Advent of Control: A Technical Guide to the Discovery and Background of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise construction of peptides, essential molecules in biochemistry and drug development, hinges on the strategic use of protecting groups. This technical guide delves into the discovery and background of protected amino acids, tracing their evolution from early concepts to the sophisticated orthogonal strategies that underpin modern peptide synthesis. We will explore the core principles of amino acid protection, provide detailed experimental protocols for the application and removal of key protecting groups, present quantitative data to guide synthetic strategy, and discuss common side reactions and their mitigation. Visual diagrams generated using Graphviz will illustrate fundamental workflows and chemical principles, offering a comprehensive resource for professionals in the field.

Introduction: The Genesis of Controlled Peptide Synthesis

The journey into understanding and synthesizing peptides began with the pioneering work of Emil Fischer at the turn of the 20th century. While Fischer successfully synthesized the first dipeptide, glycylglycine, the challenge of controlling the reactive amino and carboxyl groups to form specific peptide bonds was a significant hurdle. Without a method to selectively block one functional group while another reacts, peptide synthesis was an exercise in statistical chemistry, yielding a complex mixture of products.

The breakthrough came in the early 1930s with the work of Max Bergmann and his student Leonidas Zervas. They introduced the carboxybenzyl (Cbz or Z) protecting group, a development that revolutionized peptide chemistry.[1][2] The Cbz group could be selectively introduced to protect the amino group of an amino acid and, crucially, could be removed under mild conditions—catalytic hydrogenolysis—that did not break the newly formed peptide bond.[2][3] This innovation ushered in the era of controlled, stepwise peptide synthesis, allowing for the creation of defined oligopeptides for the first time.[1][2]

The subsequent development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s further underscored the necessity of robust and orthogonal protecting group strategies. SPPS, where the growing peptide chain is anchored to a solid support, simplified the purification process and enabled the synthesis of much longer peptides. This methodology spurred the development of new protecting groups, most notably the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which form the bedrock of modern peptide synthesis.[4][]

The core principle behind the use of protected amino acids is orthogonality . An orthogonal protection scheme employs multiple classes of protecting groups that can be removed under distinct chemical conditions.[6] This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact, or the selective removal of a side-chain protecting group for on-resin modification.

Key α-Amino Protecting Groups: A Comparative Overview

The choice of α-amino protecting group dictates the overall strategy for peptide synthesis. The three most widely used groups—Cbz, Boc, and Fmoc—each have distinct properties and deprotection conditions.

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH) | Crystalline derivatives, good for solution-phase, reduced racemization potential.[7] | Not ideal for SPPS, harsh acid cleavage can degrade sensitive residues. | |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[8] | Robust, well-established for SPPS, effective for long or aggregation-prone sequences.[6] | Repeated acid treatment can degrade sensitive residues, harsh final cleavage (e.g., HF).[6][8] | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., 20% Piperidine in DMF).[3] | Mild deprotection conditions, compatible with acid-sensitive residues, fully orthogonal with tBu side-chain protection.[3][6] | Can be challenging for long, hydrophobic sequences prone to aggregation.[9] |

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Cbz, Boc, and Fmoc protecting groups.

Carboxybenzyl (Cbz) Group

Protocol 3.1.1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10]

Protocol 3.1.2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm or a balloon) at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Ensure the catalyst remains wet during handling.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]

tert-Butoxycarbonyl (Boc) Group

Protocol 3.2.1: Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of a suitable solvent system (e.g., dioxane/water, THF/water).

-

Base Addition: Add a base such as sodium hydroxide (1.5 equivalents) or triethylamine and stir until the amino acid is fully dissolved.

-

Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

-